molecular formula C5H9LiSi B1587094 (Trimethylsilyl)ethynyllithium CAS No. 54655-07-1

(Trimethylsilyl)ethynyllithium

Cat. No.: B1587094
CAS No.: 54655-07-1
M. Wt: 104.2 g/mol
InChI Key: WDDOQHLJFOUQMW-UHFFFAOYSA-N
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Description

(Trimethylsilyl)ethynyllithium, also known as lithium (trimethylsilyl)acetylide, is an organolithium compound with the molecular formula C5H9LiSi. This compound is characterized by the presence of a lithium atom bonded to an ethynyl group, which is further substituted with a trimethylsilyl group. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of (Trimethylsilyl)ethynyllithium is the formation of carbon-carbon bonds in organic synthesis . This compound, also known as TMSCC-Li, is an organolithium compound that plays a crucial role in the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .

Mode of Action

This compound interacts with its targets through a process known as transmetalation and nucleophilic displacement reactions . In these reactions, this compound acts as a nucleophile, donating its electron pair to form a bond with an electrophilic carbon . This results in the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It is used in the synthesis of propargylic alcohol derivatives by reacting with aldehydes and ketones . It is also used to synthesize α,β-ynones by treating with Weinreb amide or with isoxazolidide . These reactions lead to the formation of complex organic molecules, which can have various downstream effects, including the synthesis of pharmaceuticals and other bioactive compounds .

Pharmacokinetics

It is known that this compound is highly reactive and sensitive to moisture, water, and protic solvents . Therefore, its bioavailability would likely be influenced by these factors.

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the formation of new organic compounds. For instance, it can react with halotriazines to produce conductive, anisotropic carbon-nitrogen materials . It can also convert γ- and δ-thiolactams to thioiminium salts, which are employed as key intermediates to produce disubstituted pyrrolidines .

Action Environment

The action, efficacy, and stability of this compound are significantly influenced by environmental factors. It is highly reactive and sensitive to moisture, water, and protic solvents . Therefore, it must be handled and stored under dry, inert conditions to prevent unwanted side reactions . Furthermore, the reactions involving this compound are typically carried out at low temperatures (e.g., -78°C) to control side reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Trimethylsilyl)ethynyllithium is typically synthesized by the reaction of trimethylsilylacetylene with an organolithium reagent. The reaction is usually carried out at low temperatures, often below -78°C, to control side reactions and ensure high yield. The general reaction can be represented as follows:

(CH3)3SiCCH+RLi(CH3)3SiCCLi+RH(CH_3)_3SiC \equiv CH + RLi \rightarrow (CH_3)_3SiC \equiv CLi + RH (CH3​)3​SiC≡CH+RLi→(CH3​)3​SiC≡CLi+RH

where RLi represents an organolithium reagent such as butyllithium.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in an inert atmosphere to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The product is often handled and stored in a solution, typically in tetrahydrofuran (THF), to stabilize it and facilitate its use in subsequent reactions.

Chemical Reactions Analysis

Types of Reactions: (Trimethylsilyl)ethynyllithium undergoes various types of chemical reactions, including:

    Substitution Reactions: It reacts with halogenated hydrocarbons, nitrile compounds, and esters to form the corresponding acetylides.

    Transmetalation Reactions: It can participate in transmetalation reactions with other metal halides to form new organometallic compounds.

    Addition Reactions: It adds to carbonyl compounds such as aldehydes and ketones to form propargylic alcohols.

Common Reagents and Conditions:

    Halogenated Hydrocarbons: Reacts under mild conditions to form acetylides.

    Aldehydes and Ketones: Reacts in the presence of THF at low temperatures to form propargylic alcohols.

    Metal Halides: Reacts in the presence of a suitable catalyst to undergo transmetalation.

Major Products Formed:

    Acetylides: Formed from substitution reactions with halogenated hydrocarbons.

    Propargylic Alcohols: Formed from addition reactions with aldehydes and ketones.

    Organometallic Compounds: Formed from transmetalation reactions.

Scientific Research Applications

(Trimethylsilyl)ethynyllithium has a wide range of applications in scientific research:

    Organic Synthesis: Used as a reagent for the formation of carbon-carbon bonds, particularly in the synthesis of complex organic molecules.

    Material Science: Employed in the synthesis of conductive materials and polymers.

    Medicinal Chemistry: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

    Biological Research: Used in the modification of biomolecules for research purposes.

Comparison with Similar Compounds

    Lithium Acetylide: Similar in structure but lacks the stabilizing trimethylsilyl group.

    Lithium Phenylacetylide: Contains a phenyl group instead of a trimethylsilyl group.

    Lithium (Trimethylsilyl)methylacetylide: Contains an additional methyl group on the acetylide.

Uniqueness: (Trimethylsilyl)ethynyllithium is unique due to the presence of the trimethylsilyl group, which provides stability and enhances its reactivity in various organic synthesis reactions. This makes it a valuable reagent in the formation of carbon-carbon bonds and the synthesis of complex organic molecules.

Properties

IUPAC Name

lithium;ethynyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Si.Li/c1-5-6(2,3)4;/h2-4H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDOQHLJFOUQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C[Si](C)(C)C#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9LiSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392412
Record name (Trimethylsilyl)ethynyllithium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54655-07-1
Record name (Trimethylsilyl)ethynyllithium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium (trimethylsilyl)acetylide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (trimethylsilyl)ethynyllithium react with N-sulfinylimines in the synthesis of propargylamines?

A1: this compound acts as a nucleophile. [] It attacks the electrophilic carbon of the imine bond in N-sulfinylimines. This nucleophilic addition reaction leads to the formation of a new carbon-carbon bond, resulting in the formation of diastereomerically pure N-sulfinyl propargylamines. The reaction proceeds with high stereoselectivity, controlled by the chiral sulfinyl group present in the starting N-sulfinylimine.

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